7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
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Overview
Description
7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Preparation Methods
The synthesis of 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antibacterial activity .
Comparison with Similar Compounds
7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its specific cyclohexyl substitution, which can influence its pharmacological properties. Similar compounds include:
Thiazolo(3,2-a)pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolidine derivatives: These compounds are structurally related but have different ring systems, affecting their reactivity and applications.
Properties
CAS No. |
81530-32-7 |
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Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
7-cyclohexyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H18N2OS/c15-11-8-10(9-4-2-1-3-5-9)13-12-14(11)6-7-16-12/h9-10H,1-8H2 |
InChI Key |
QRSWMLKBXYRXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)N3CCSC3=N2 |
Origin of Product |
United States |
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